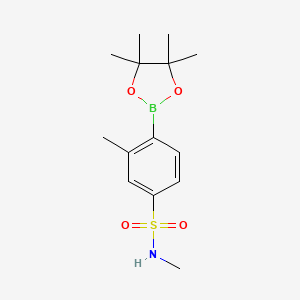

N,3-Dimetil-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)bencenosulfonamida

Descripción general

Descripción

N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H22BNO4S and its molecular weight is 311.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reacciones de Acoplamiento Cruzado de Suzuki-Miyaura

Este compuesto probablemente se utiliza como reactivo en reacciones de acoplamiento cruzado de Suzuki-Miyaura. Estas reacciones son fundamentales para crear enlaces carbono-carbono, que son esenciales en la síntesis orgánica y los productos farmacéuticos .

Hidroboración

Puede estar involucrado en procesos de hidroboración de alquinos y alquenos, lo cual es esencial para agregar boro a través de dobles o triples enlaces en compuestos orgánicos .

Boración

El compuesto podría utilizarse para la boración en el enlace C-H bencílico de alquilbencenos para formar pinacol bencil boronato, un paso clave en la síntesis de diversas moléculas orgánicas .

Reacciones de Transesterificación

Podría utilizarse en reacciones de transesterificación, donde puede ayudar a modificar compuestos químicos intercambiando el grupo orgánico R″ de un éster con el grupo orgánico R’ de un alcohol .

Preparación de Aminotiazoles

Este compuesto podría utilizarse para preparar aminotiazoles, que actúan como moduladores en sistemas biológicos y tienen posibles aplicaciones terapéuticas .

Protodesboronación

Puede estar involucrado en la protodesboronación de ésteres de boronato alquílicos, un proceso importante para eliminar grupos de boro de las moléculas, a menudo utilizado para ajustar con precisión los agentes farmacéuticos .

Estudios de Hidrólisis

El compuesto podría estudiarse por su susceptibilidad a la hidrólisis, lo cual es crucial para comprender su estabilidad y reactividad en diferentes condiciones, lo que afecta su uso en sistemas de administración de fármacos .

Andamios de Ligandos para Metales de Transición

Finalmente, podría utilizarse para preparar andamios de ligandos quelantes para metales de transición, que son importantes en la catálisis y la ciencia de los materiales .

Mecanismo De Acción

Target of Action

Boronic acids and their esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound’s mode of action is primarily through its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by the reaction of a boron compound (like our compound of interest) and a halide compound .

Biochemical Pathways

The Suzuki–Miyaura reaction, in which this compound participates, is a key biochemical pathway in synthetic chemistry . The resulting carbon-carbon bonds formed in this reaction are fundamental to the structure of many complex organic compounds .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water, and their hydrolysis is considerably accelerated at physiological ph .

Result of Action

The primary result of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction . This is a crucial step in the synthesis of many organic compounds, including pharmaceuticals and polymers .

Action Environment

Environmental factors can significantly influence the action of this compound. For instance, the rate of hydrolysis of boronic esters, including this compound, is dependent on the pH of the environment . At physiological pH, the reaction rate is considerably accelerated . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .

Análisis Bioquímico

Biochemical Properties

N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to participate in Suzuki-Miyaura coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis . The interactions between N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide and enzymes such as palladium catalysts facilitate these reactions, highlighting its importance in biochemical processes.

Cellular Effects

The effects of N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has been found to impact cell signaling pathways, leading to changes in cellular responses and functions.

Molecular Mechanism

At the molecular level, N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide exerts its effects through specific binding interactions with biomolecules. It has been shown to bind to enzymes and proteins, influencing their activity and function. For example, its interaction with palladium catalysts in Suzuki-Miyaura coupling reactions leads to the formation of carbon-carbon bonds . Additionally, this compound can inhibit or activate enzymes, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The temporal effects of N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as light and air exposure . Long-term studies have shown that it can have sustained effects on cellular function, particularly in the context of gene expression and metabolic pathways .

Dosage Effects in Animal Models

In animal models, the effects of N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide vary with different dosages. Studies have shown that low to moderate doses of this compound can have beneficial effects on cellular function and metabolic pathways . High doses may lead to toxic or adverse effects, including changes in gene expression and cellular metabolism . These findings highlight the importance of dosage optimization in the use of this compound in biochemical research.

Metabolic Pathways

N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux

Transport and Distribution

The transport and distribution of N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide within cells and tissues are essential for its biochemical activity. This compound is transported within cells through specific transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is critical for its activity and function. This compound is directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within subcellular compartments influences its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research.

Actividad Biológica

N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₉BN₂O₃S

- Molecular Weight : 279.143 g/mol

- CAS Number : 930596-20-6

- Density : 1.1 g/cm³

- Boiling Point : 416.9 °C

- Flash Point : 205.9 °C

The compound exhibits biological activity through multiple mechanisms, primarily involving its interaction with various biological targets:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes related to cancer proliferation and bacterial resistance.

- Cell Proliferation Inhibition : Research indicates that it can significantly reduce the proliferation of cancer cells while having a lesser effect on normal cells.

Anticancer Properties

Recent studies have highlighted the compound's effectiveness against various cancer cell lines:

- MDA-MB-231 (Triple-Negative Breast Cancer) : Exhibits potent inhibitory effects with an IC₅₀ value of approximately 0.126 μM.

- MCF-7 (Breast Cancer) : Displays a selectivity index favoring cancer cells over normal cells by a factor of nearly 20.

| Cell Line | IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | High |

| MCF-7 | 17.02 | Low |

Antibacterial Activity

The compound has shown promising results against multidrug-resistant strains:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values range from 4–8 μg/mL.

Study 1: Anticancer Efficacy

A study assessed the compound's effects on lung metastasis in a mouse model injected with MDA-MB-231 cells. The treatment resulted in significant reductions in metastatic nodules compared to control groups.

Study 2: Antibacterial Effects

Another investigation evaluated the compound's antibacterial properties against Mycobacterium abscessus and Mycobacterium smegmatis. The results indicated effective inhibition at MIC values between 0.5–1.0 μg/mL for resistant strains.

Pharmacokinetics

Pharmacokinetic studies in animal models revealed moderate absorption and slow elimination profiles:

| Parameter | Value |

|---|---|

| Cmax | 592 ± 62 mg/mL |

| Half-life (t₁/₂) | >12 hours |

Safety Profile

Preliminary toxicity studies suggest that the compound has an acceptable safety margin when administered at high doses in animal models.

Propiedades

IUPAC Name |

N,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4S/c1-10-9-11(21(17,18)16-6)7-8-12(10)15-19-13(2,3)14(4,5)20-15/h7-9,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEPMCOWYYWTNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682285 | |

| Record name | N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152274-54-8 | |

| Record name | N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.